2-(Dimethylamino)-1H-1,3-benzodiazole-5-carboxylic acid
Overview
Description
The compound “2-(Dimethylamino)-1H-1,3-benzodiazole-5-carboxylic acid” is a benzodiazole derivative with a carboxylic acid and a dimethylamino group. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring. The dimethylamino group is a common functional group in organic chemistry, known for its basicity and ability to participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, X-ray crystallography, or computational methods . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The benzodiazole ring might participate in electrophilic substitution reactions, while the carboxylic acid could undergo reactions typical for this functional group, such as esterification or decarboxylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, boiling point, and reactivity. The presence of the carboxylic acid group could make it acidic, while the dimethylamino group could confer basic properties .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(dimethylamino)-3H-benzimidazole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-13(2)10-11-7-4-3-6(9(14)15)5-8(7)12-10/h3-5H,1-2H3,(H,11,12)(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHZJXVJGOPZRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(N1)C=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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